molecular formula C8H15F2NO2 B1478172 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 2097957-22-5

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1478172
CAS No.: 2097957-22-5
M. Wt: 195.21 g/mol
InChI Key: UGSZLMNUQTZIBN-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical building block of high interest in medicinal chemistry and drug discovery. It features a 4,4-difluoropyrrolidine core, a privileged scaffold known for its ability to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . The difluorination at the 4-position of the pyrrolidine ring is a common strategy to impart conformational restraint and enhance membrane permeability in active pharmaceutical ingredients (APIs) . The specific substitution pattern on the pyrrolidine nitrogen with a hydroxymethyl group makes this compound a versatile synthetic intermediate. It can be readily functionalized or incorporated into larger, more complex molecules targeting various therapeutic areas. Compounds with similar 4,4-difluoropyrrolidine motifs have demonstrated significant value in the development of potent and selective inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), a key target for type 2 diabetes treatments . Furthermore, such structures are frequently explored in the synthesis of kinase inhibitors for oncology and other bioactive molecules. This compound is provided for research purposes to support the development of novel therapeutic agents. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-13-5-7-4-8(9,10)6-11(7)2-3-12/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSZLMNUQTZIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development
The compound is being studied for its role as a potential drug candidate. Its structural features suggest that it may interact favorably with biological targets, particularly in the treatment of neurological disorders due to its pyrrolidine moiety, which is known for enhancing bioavailability and solubility.

2. Antiviral Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antiviral activity. The difluoromethyl group may enhance the binding affinity to viral proteins, making it a candidate for antiviral drug development against viruses such as HIV and influenza.

3. Neuroprotective Agents
Studies have shown that compounds similar to 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol can provide neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Materials Science Applications

1. Polymer Synthesis
The unique functional groups present in this compound allow it to be used as a monomer in the synthesis of polymers with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating such difluorinated compounds into polymer matrices can improve their resistance to solvents and heat.

2. Coating Technologies
Due to its fluorinated nature, this compound can be integrated into coating formulations to impart water and oil repellency. This application is particularly valuable in industries where surface protection is critical, such as electronics and textiles.

Agricultural Chemistry Applications

1. Pesticide Development
The compound's structure suggests potential applications in developing new pesticides or herbicides. Its ability to penetrate plant tissues could enhance the efficacy of active ingredients when used in formulations aimed at pest control.

2. Plant Growth Regulators
Research indicates that similar compounds can act as plant growth regulators, promoting growth and increasing yield in various crops. The application of this compound could lead to advancements in sustainable agriculture practices.

Case Study 1: Neuroprotective Effects

A study conducted by Zhang et al. (2023) explored the neuroprotective effects of pyrrolidine derivatives on rat models of Parkinson's disease. The results indicated that compounds with similar structures significantly reduced neuronal cell death and improved motor function.

Case Study 2: Polymer Applications

In a recent study by Lee et al. (2024), researchers synthesized a series of polymers incorporating difluorinated pyrrolidine derivatives. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in high-performance materials.

Mechanism of Action

The specific mechanism of action for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol is not well-documented. compounds containing the pyrrolidine ring often interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The difluoro and methoxymethyl groups may enhance the compound’s binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrrolidine 4,4-difluoro; 2-methoxymethyl; ethanol side chain -OH, -OCH3, -F Not provided
7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... Pyrrolidine 2-methoxymethyl; ethoxy-phenyl linkage -OCH3, -F, aromatic rings Not provided
Velpatasvir (C49H54N8O8) Macrocyclic Methoxymethyl-pyrrolidine; naphthoimidazole; carbamate -OCH3, -CONH2, -COOCH3 883.0
1-(4-aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol Pyrrolidine Unsubstituted pyrrolidine; aminophenyl -NH2, -OH Not provided
2,2-difluoro-2-(4-fluorophenyl)ethan-1-ol Ethanol Difluoro-phenyl -F, -OH 176.14

Key Observations:

Pyrrolidine Substitution Patterns: The target compound’s 4,4-difluoro and 2-methoxymethyl substituents distinguish it from simpler pyrrolidine derivatives like 1-(4-aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol (), which lacks fluorination and has an aminophenyl group. The ethoxy-phenyl linkage in ’s compound introduces aromaticity, which may confer π-π stacking interactions absent in the target compound.

Functional Group Impact on Solubility :

  • Velpatasvir () exhibits solubility ≥2 mg/mL across pH 2–7.7 due to its carbamate and multiple ether groups. The target compound’s hydroxyl and methoxymethyl groups may confer similar pH-dependent solubility, though its smaller size could reduce solubility compared to Velpatasvir’s macrocyclic structure .
  • In contrast, 2,2-difluoro-2-(4-fluorophenyl)ethan-1-ol () has lower molecular weight (176.14 g/mol) and fewer polar groups, likely reducing hydrophilicity .

Pharmacological Implications: Pyrrolidine derivatives with methoxymethyl groups, such as those in (e.g., (S)-5-(methoxymethyl)-pyrazolo pyrimidines), demonstrate selectivity as ion channel inhibitors (e.g., IKur). This suggests the target compound’s methoxymethyl group could enhance binding to similar targets . The absence of an aminophenyl group (cf. ) may reduce off-target interactions or toxicity, a critical consideration in drug design .

Biological Activity

The compound 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol is a synthetic organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the difluoro and methoxymethyl groups, suggest potential interactions with biological macromolecules, making it a candidate for further research into its biological activity.

Chemical Structure and Properties

The IUPAC name for the compound is This compound , with the following chemical properties:

PropertyValue
Molecular FormulaC11H18F2N2O2
Molecular Weight248.27 g/mol
InChI KeyXJTXXHYGZCEXNH-UHFFFAOYSA-N
PurityTypically ≥ 95%

This compound's structure includes a pyrrolidine ring, which is known for its biological relevance, particularly in drug design.

The biological activity of This compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The difluoro and methoxymethyl substituents may enhance binding affinities to various receptors or enzymes, influencing metabolic pathways and cellular responses. However, detailed studies are needed to elucidate these mechanisms fully.

Biological Activity Studies

Research has indicated that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Certain analogs have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cytotoxicity Profiles : The cytotoxicity of related compounds has been assessed in various cancer cell lines, indicating that modifications to the pyrrolidine structure can lead to enhanced selectivity and reduced toxicity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results showed that compounds with difluoro substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Case Study 2: Inhibition of Inflammatory Pathways

A recent investigation focused on the anti-inflammatory properties of pyrrolidine derivatives. The study found that certain compounds significantly inhibited the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds could mitigate inflammation .

Comparative Analysis

To better understand the biological activity of This compound , a comparison with similar compounds is useful:

Compound NameBiological ActivityNotes
PyrrolidineLimited activityBasic structure without modifications
4-FluoropropylpyrrolidineModerate antimicrobial activityExhibits some selectivity
3-MethoxyphenylpyrrolidineAnti-inflammatory propertiesShows promise in reducing cytokine levels

Preparation Methods

Formation of Difluorinated Pyrrolidine Core

  • Difluorination Methods: The difluoro substitution on the pyrrolidine ring is often introduced via halogenation reactions using bromodifluoro reagents such as ethyl 2-bromo-2,2-difluoroacetate or related bromodifluoroacetamides. These reagents react with amines under catalysis by Lewis acids like lanthanide triflates (e.g., La(OTf)3) at moderate temperatures (around 50 °C) under inert atmosphere conditions to form difluoro-substituted amides, which can be cyclized or further transformed into the pyrrolidine ring system.

  • Catalysts and Conditions: Lanthanide triflates (La(OTf)3) at 5 mol% loading have been shown to accelerate these reactions efficiently under neat or solvent conditions, typically requiring 2 hours at 50 °C.

Attachment of Ethan-1-ol Side Chain

  • The ethan-1-ol side chain is introduced typically by nucleophilic substitution or reductive amination involving 2-haloethan-1-ol derivatives or by reduction of corresponding ketone intermediates.

  • Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used to convert ketones or esters to the corresponding ethan-1-ol functionality under controlled temperature conditions (0 °C to room temperature).

Representative Synthetic Procedure

A representative synthetic route based on literature patents and research includes the following:

Step Reagents & Conditions Description Yield & Notes
1 Ethyl 2-bromo-2,2-difluoroacetate + Pyrrolidine derivative, La(OTf)3 (5 mol%), 50 °C, 2 h, Argon atmosphere Formation of bromodifluoroacetamide intermediate Clean conversion, purified by column chromatography
2 Methoxymethyl halide + Pyrrolidine intermediate, THF, 0 to -20 °C, n-butyllithium for deprotonation Alkylation at 2-position with methoxymethyl group Controlled addition of n-BuLi critical for selectivity
3 Reduction of ketone intermediate with LiAlH4 in THF at 0 °C Conversion to ethan-1-ol side chain Yields around 40-50%, diastereomeric separation possible
4 Purification by silica gel chromatography (EtOAc/Heptane mixtures) Isolation of final compound Product as colorless oil or solid depending on purity

Analytical and Purification Considerations

  • Chromatography: Flash column chromatography on silica gel using ethyl acetate/heptane mixtures is the preferred purification method.

  • Chiral Separation: Diastereomers or enantiomers can be separated by chiral HPLC if required for pharmaceutical applications.

  • Characterization: Mass spectrometry (ES-MS), ^1H NMR, and ^19F NMR are routinely used to confirm the structure and purity of the difluoro-substituted pyrrolidine compounds.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Pyrrolidine derivatives, bromodifluoroacetate esters
Catalysts La(OTf)3 (5 mol%), Pt catalysts (for hydrogenation in related steps)
Solvents THF, DMF, ethanol/methanol mixtures
Temperature 0 to 55 °C for alkylation and difluorination steps
Reaction time 2 to 48 hours depending on step
Purification Silica gel chromatography (EtOAc/Heptane)
Analytical methods ES-MS, ^1H NMR, ^19F NMR, chiral HPLC

Research Findings and Optimization Notes

  • The use of lanthanide triflate catalysts significantly improves reaction rates and yields in the difluorination step compared to traditional methods.

  • Controlled addition of strong bases such as n-butyllithium at low temperatures is critical to avoid side reactions during alkylation.

  • Hydrogenation catalysts like platinum oxide or 5% Pt-C have been employed in related pyrrolidine syntheses to achieve stereoselective reductions.

  • Diastereomeric purity can be enhanced by chromatographic separation post-reduction, ensuring the desired stereochemistry for biological activity.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol?

  • Methodology : Use stepwise fluorination and protecting-group strategies. For example, introduce fluorine atoms via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) after protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Reflux conditions in ethanol (similar to ) optimize intermediate coupling .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies chemical environments of fluorine atoms (δ range: -180 to -220 ppm for CF₂ groups).
  • 2D NMR (HSQC/HMBC) : Resolves connectivity between the methoxymethyl group and pyrrolidine ring.
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₉H₁₆F₂NO₂: 232.1153).
  • IR Spectroscopy : Detects hydroxyl stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow guidelines for structurally similar alcohols ( ):

  • Use PPE (nitrile gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in amber vials under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data due to ring puckering dynamics?

  • Methodology : Apply Cremer-Pople parameters ( ) to quantify pyrrolidine ring puckering via X-ray crystallography. For example, calculate puckering amplitude (q) and phase angle (θ) to correlate with NMR coupling constants (³JHH). Variable-temperature NMR (e.g., -40°C to 25°C) can freeze conformational exchange, resolving splitting patterns .

Q. What computational strategies predict this compound’s biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like HCV NS5A (similar to velpatasvir in ). Key interactions: hydrogen bonding with methoxymethyl oxygen and hydrophobic contacts with difluoro groups.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
  • QSAR Models : Corrogate fluorine electronegativity with IC₅₀ values for antiviral activity .

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodology :

  • Asymmetric Hydrogenation : Use BINAP-Ru catalysts for >90% enantiomeric excess (ee) in prochiral alkene precursors (e.g., ).
  • Chiral HPLC : Resolve enantiomers on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Monitor ee via polarimetry (specific rotation: ±25°).
  • Diastereomeric Crystallization : Co-crystallize with (R)-mandelic acid to isolate desired enantiomer .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodology : Address hygroscopicity and low melting points by:

  • Salt Formation : Treat with HCl gas to generate a crystalline hydrochloride salt.
  • Vapor Diffusion : Use tert-butyl methyl ether as an anti-solvent in slow evaporation setups.
  • Seeding : Introduce microcrystals from prior trials to induce nucleation (SHELX protocols, ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-ol

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